2-クロロ-6-ヒドロキシニコチン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

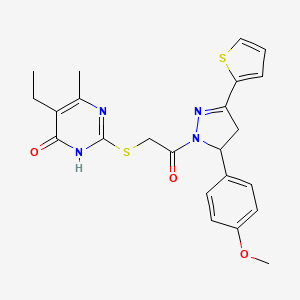

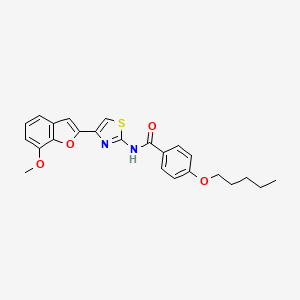

Methyl 2-chloro-6-hydroxynicotinate (MCHN) is a chemical compound that belongs to the class of chlorinated nicotinates. It is widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential therapeutic applications.

科学的研究の応用

これらの用途は、2-クロロ-6-ヒドロキシニコチン酸メチルの様々な科学的文脈における汎用性を示しています。 継続的な研究により、この興味深い化合物のさらなる用途が明らかになる可能性があります! 🌟 .

作用機序

Target of Action

The primary target of Methyl 2-chloro-6-hydroxynicotinate is the enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .

Mode of Action

Methyl 2-chloro-6-hydroxynicotinate interacts with its target, NicC, to undergo a decarboxylative hydroxylation . This process involves the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with the concomitant oxidation of NADH . The reaction mechanism is proposed to be an electrophilic aromatic substitution reaction .

Biochemical Pathways

The action of Methyl 2-chloro-6-hydroxynicotinate affects the biochemical pathway of nicotinic acid degradation by aerobic bacteria . The decarboxylative hydroxylation of 6-HNA to 2,5-DHP is a key step in this pathway . This process is facilitated by the NicC enzyme and results in the oxidation of NADH .

Pharmacokinetics

Its molecular weight is 18758 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of Methyl 2-chloro-6-hydroxynicotinate’s action is the production of 2,5-DHP from 6-HNA, a critical step in the degradation of nicotinic acid by aerobic bacteria . This process also results in the oxidation of NADH .

Action Environment

The action of Methyl 2-chloro-6-hydroxynicotinate is influenced by environmental factors such as the presence of oxygen, as the degradation of nicotinic acid it facilitates is carried out by aerobic bacteria . The enzyme NicC, its primary target, is FAD-dependent, indicating that the availability of FAD may also influence its action

特性

IUPAC Name |

methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQFWBKMHDTZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)

![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)

![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)

![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)